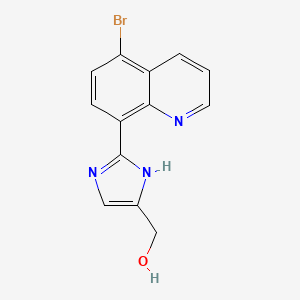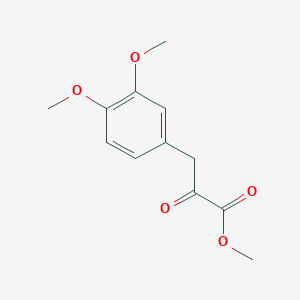
2-(5-Bromo-8-quinolyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-8-quinolyl)imidazole-5-methanol is a heterocyclic compound that features both quinoline and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the hydroxyl group in its structure provides unique reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of quinoline derivatives followed by cyclization with imidazole and subsequent functional group modifications.
-
Bromination of Quinoline:
- Starting Material: 8-quinoline
- Reagent: Bromine
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Cyclization with Imidazole:
- Intermediate: 5-Bromo-8-quinoline
- Reagent: Imidazole
- Solvent: Ethanol
- Conditions: Reflux for several hours
-
Functional Group Modification:
- Intermediate: 2-(5-Bromo-8-quinolyl)imidazole
- Reagent: Formaldehyde
- Solvent: Methanol
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-8-quinolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amine or thiol in ethanol at reflux temperature.
Major Products:
Oxidation: 2-(5-Bromo-8-quinolyl)imidazole-5-carbaldehyde
Reduction: 2-(8-Quinolyl)imidazole-5-methanol
Substitution: 2-(5-Amino-8-quinolyl)imidazole-5-methanol or 2-(5-Thio-8-quinolyl)imidazole-5-methanol
Aplicaciones Científicas De Investigación
2-(5-Bromo-8-quinolyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol involves its interaction with molecular targets such as DNA and proteins. The bromine atom and the hydroxyl group facilitate binding to these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
- 2-(5-Chloro-8-quinolyl)imidazole-5-methanol
- 2-(5-Fluoro-8-quinolyl)imidazole-5-methanol
- 2-(5-Iodo-8-quinolyl)imidazole-5-methanol
Comparison:
Uniqueness: The presence of the bromine atom in 2-(5-Bromo-8-quinolyl)imidazole-5-methanol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and selectivity towards molecular targets.
Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H10BrN3O |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
[2-(5-bromoquinolin-8-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C13H10BrN3O/c14-11-4-3-10(12-9(11)2-1-5-15-12)13-16-6-8(7-18)17-13/h1-6,18H,7H2,(H,16,17) |
Clave InChI |
PBJOTKPSTLBNNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)C3=NC=C(N3)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)

![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)











